4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group at the 4’ position, a phenethyl group attached to the nitrogen atom, and a biphenyl structure with a sulfonamide group at the 4 position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biphenyl derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenethyl Group: The final step involves the reaction of the sulfonamide derivative with phenethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The phenethyl group may enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-thioamide: Similar structure but with a thioamide group instead of a sulfonamide group.
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide group.
Uniqueness
4’-Methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-20-11-7-18(8-12-20)19-9-13-21(14-10-19)26(23,24)22-16-15-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWITFEIRRISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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